Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate

Beschreibung

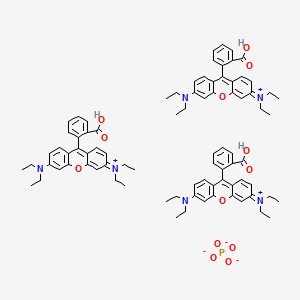

Tris(9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium)phosphat: ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen und photophysikalischen Eigenschaften bekannt ist. Diese Verbindung gehört zur Xanthylium-Familie, die sich durch ihre leuchtenden Farben und Fluoreszenz auszeichnet.

Eigenschaften

CAS-Nummer |

97280-69-8 |

|---|---|

Molekularformel |

C84H93N6O13P |

Molekulargewicht |

1425.6 g/mol |

IUPAC-Name |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;phosphate |

InChI |

InChI=1S/3C28H30N2O3.H3O4P/c3*1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-5(2,3)4/h3*9-18H,5-8H2,1-4H3;(H3,1,2,3,4) |

InChI-Schlüssel |

UZRKOJLQCTWNFY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[O-]P(=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tris(9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium)phosphat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Xanthylium-Kerns. Der Kern wird durch eine Reihe von Kondensationsreaktionen synthetisiert, die aromatische Aldehyde und Amine unter sauren Bedingungen einbeziehen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung erfordert eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet großtechnische Batch-Reaktionen mit präziser Temperatur- und pH-Kontrolle. Die Reinigung erfolgt in der Regel durch Umkristallisation und chromatographische Verfahren, um Verunreinigungen und Nebenprodukte zu entfernen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tris(9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium)phosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können den Xanthylium-Kern in seine Leukoform umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können die aromatischen Ringe modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Xanthyliumderivate, Chinone und Leukoformen, die jeweils unterschiedliche photophysikalische Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch ihre photophysikalischen Eigenschaften. Bei Anregung durch Licht unterliegt sie einem Intersystem Crossing, wodurch Singulett-Sauerstoff erzeugt wird, eine reaktive Sauerstoffspezies, die Zellschäden verursachen kann. Dieser Mechanismus ist besonders nützlich in der photodynamischen Therapie, bei der die Verbindung Krebszellen angreift und Singulett-Sauerstoff erzeugt, um sie abzutöten. Zu den molekularen Zielstrukturen gehören Zellmembranen und DNA, was zur Apoptose oder Nekrose der Zielzellen führt.

Wirkmechanismus

The compound exerts its effects primarily through its photophysical properties. Upon excitation by light, it undergoes intersystem crossing to generate singlet oxygen, a reactive oxygen species that can induce cell damage. This mechanism is particularly useful in photodynamic therapy, where the compound targets cancer cells and generates singlet oxygen to kill them. The molecular targets include cellular membranes and DNA, leading to apoptosis or necrosis of the targeted cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rhodamine B: Ein weiteres Xanthyliumderivat mit ähnlichen fluoreszierenden Eigenschaften.

Fluorescein: Ein weit verbreiteter fluoreszierender Farbstoff mit einer anderen Kernstruktur, aber ähnlichen Anwendungen.

Eosin Y: Ein Xanthene-Farbstoff mit Anwendungen in der Histologie und Zellbildgebung.

Einzigartigkeit

Tris(9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium)phosphat zeichnet sich durch seine einzigartige Kombination aus Carboxyphenyl- und Diethylaminogruppen aus, die seine photophysikalischen Eigenschaften verbessern und es in verschiedenen Anwendungen vielseitiger machen. Seine Fähigkeit, Singulett-Sauerstoff effizient zu erzeugen, macht es besonders wertvoll in medizinischen Anwendungen wie der photodynamischen Therapie.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.